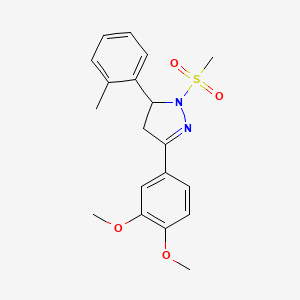

3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazole

Description

The compound 3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazole (molecular formula: C₁₉H₂₂N₂O₆S; molecular weight: 406.5 g/mol) is a pyrazoline derivative characterized by a 3,4-dimethoxyphenyl group at position 3, a methylsulfonyl substituent at position 1, and an o-tolyl (2-methylphenyl) moiety at position 5 of the pyrazoline ring . Structural studies of analogous pyrazoline derivatives (e.g., planar pyrazoline rings in sulfonyl-containing compounds) suggest conformational rigidity, which may optimize target binding .

Properties

IUPAC Name |

5-(3,4-dimethoxyphenyl)-3-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O4S/c1-13-7-5-6-8-15(13)17-12-16(20-21(17)26(4,22)23)14-9-10-18(24-2)19(11-14)25-3/h5-11,17H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRZRMRCGMKIFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazole (CAS Number: 1797385-28-4) is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by recent research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C19H22N2O4S

- Molecular Weight : 374.46 g/mol

- Structural Features : The compound features a pyrazole ring substituted with a methylsulfonyl group and dimethoxyphenyl and o-tolyl moieties, contributing to its biological activity.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of pyrazoles exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown:

- Inhibition of Cytokines : Research indicates that certain derivatives can inhibit tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels by up to 85% at concentrations as low as 10 µM. This effect is comparable to the standard anti-inflammatory drug dexamethasone .

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Concentration (µM) |

|---|---|---|---|

| Tested Compound | 61–85 | 76–93 | 10 |

| Dexamethasone | 76 | 86 | 1 |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial and fungal strains. In vitro studies have shown:

- Broad-Spectrum Activity : Compounds in the pyrazole class have been tested against E. coli, Bacillus subtilis, and fungi like Aspergillus niger. Results indicated promising antimicrobial effects at concentrations around 40 µg/mL .

| Microorganism | Activity Observed | Concentration (µg/mL) |

|---|---|---|

| E. coli | Effective | 40 |

| Bacillus subtilis | Effective | 40 |

| Aspergillus niger | Effective | 40 |

Anticancer Activity

The potential anticancer effects of pyrazole derivatives are also noteworthy. Studies have suggested that modifications to the pyrazole structure can enhance cytotoxicity against various cancer cell lines. For example:

- Cell Line Testing : Some derivatives exhibited significant cytotoxic effects against breast cancer cells (MCF-7) and lung cancer cells (A549), with IC50 values indicating effectiveness at low concentrations .

Case Studies

-

Synthesis and Evaluation of Pyrazole Derivatives :

A study synthesized several novel pyrazole derivatives, including those with methylsulfonyl substitutions. These were evaluated for their anti-inflammatory and antimicrobial activities using standard assays. The most effective compounds showed up to 93% inhibition of IL-6, highlighting the therapeutic potential of this class of compounds . -

In Vivo Studies :

Animal models have been employed to assess the anti-inflammatory effects of pyrazole derivatives in conditions such as arthritis. Results indicated a reduction in paw edema comparable to traditional NSAIDs, suggesting that these compounds could serve as alternative treatments for inflammatory diseases .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazoline Derivatives

Key Observations :

- Aromatic Substituents : The 3,4-dimethoxyphenyl group (target compound) provides electron-donating methoxy groups, contrasting with electron-withdrawing chlorine () or fluorine ().

Electronic and Spectroscopic Properties

Table 2: DFT and Experimental Data for Selected Compounds

Analysis :

Table 3: Bioactivity Comparison

Key Findings :

- The target compound’s methylsulfonyl group may improve protease binding via polar interactions (e.g., with His51/Asp75 in DEN2 NS2B/NS3) compared to fluorophenyl analogues .

- Anticancer Potential: Thiazole-pyrazoline hybrids () exhibit cytotoxicity, but the target compound’s o-tolyl group may reduce solubility, limiting efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.